4-Benzyloxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester
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Overview
Description
4-Benzyloxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C20H22BF3O4. It is characterized by the presence of a benzyloxy group, a trifluoromethoxy group, and a pinacol ester moiety. This compound is used in various chemical reactions, particularly in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
Boronic acids and their esters are generally used in metal-catalyzed carbon–carbon bond forming reactions like suzuki–miyaura reaction .
Mode of Action
The compound is involved in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The SM coupling reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling reaction, in which this compound participates, is a key process in the synthesis of various organic compounds .
Pharmacokinetics
It’s important to note that phenylboronic pinacol esters are susceptible to hydrolysis, especially at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
As a participant in the suzuki–miyaura coupling reaction, this compound contributes to the formation of carbon–carbon bonds, a fundamental process in organic synthesis .
Action Environment
The action of 4-Benzyloxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment.
Preparation Methods
The synthesis of 4-Benzyloxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester typically involves the following steps:
Formation of the Boronic Acid Intermediate:
Esterification with Pinacol: The boronic acid intermediate is then reacted with pinacol (2,3-dimethyl-2,3-butanediol) under acidic conditions to form the pinacol ester.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4-Benzyloxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.
Oxidation and Reduction: The boronic ester can be oxidized to the corresponding phenol or reduced to the corresponding alkane under appropriate conditions.
Substitution Reactions: The benzyloxy and trifluoromethoxy groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and oxidizing or reducing agents (e.g., H2O2, NaBH4). The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
4-Benzyloxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester has several scientific research applications:
Organic Synthesis: It is widely used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: This compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Biological Research: The compound is used in the study of biological systems, including enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
4-Benzyloxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester can be compared with other boronic esters, such as:
4-(Benzyloxy)phenylboronic acid pinacol ester: Similar structure but lacks the trifluoromethoxy group, which may affect its reactivity and applications.
Phenylboronic acid pinacol ester: A simpler boronic ester without the benzyloxy and trifluoromethoxy groups, used in basic organic synthesis.
4-Formylphenylboronic acid pinacol ester: Contains a formyl group instead of the benzyloxy and trifluoromethoxy groups, leading to different reactivity and applications.
The presence of the benzyloxy and trifluoromethoxy groups in this compound imparts unique chemical properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-phenylmethoxy-2-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BF3O4/c1-18(2)19(3,4)28-21(27-18)16-11-10-15(12-17(16)26-20(22,23)24)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPMEIIBDBBHCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BF3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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